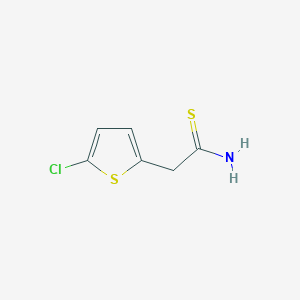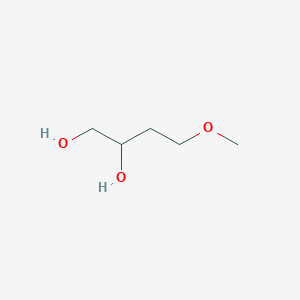
4-Methoxybutane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybutane-1,2-diol is an organic compound with the molecular formula C5H12O3 It is a diol, meaning it contains two hydroxyl (-OH) groups, and a methoxy group (-OCH3) attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxybutane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 1,2-butanediol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxybutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to yield simpler alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Yields simpler alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxybutane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism by which 4-Methoxybutane-1,2-diol exerts its effects involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes cleavage of the glycol bond, leading to the formation of aldehydes or ketones. This process is facilitated by oxidizing agents such as periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4) .
Vergleich Mit ähnlichen Verbindungen
1,2-Butanediol: Similar in structure but lacks the methoxy group.
2-Methoxyethanol: Contains a methoxy group but differs in the backbone structure.
1,4-Butanediol: Another diol with a different hydroxyl group arrangement
Eigenschaften
Molekularformel |
C5H12O3 |
|---|---|
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
4-methoxybutane-1,2-diol |
InChI |
InChI=1S/C5H12O3/c1-8-3-2-5(7)4-6/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
LKAJWFLIIFXVPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


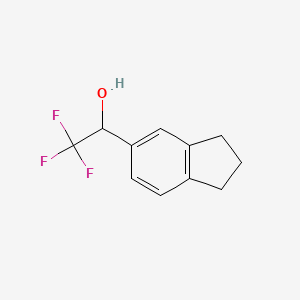
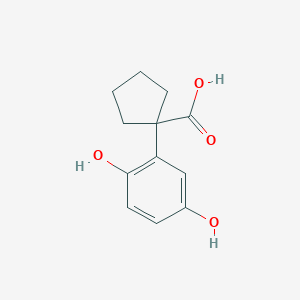

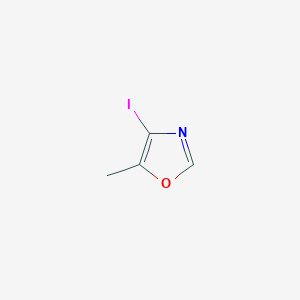
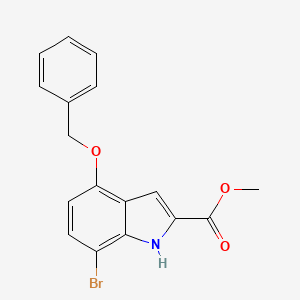
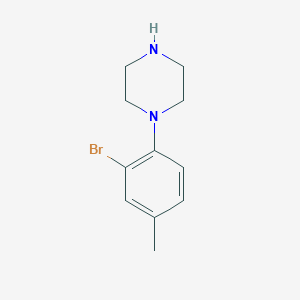
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)

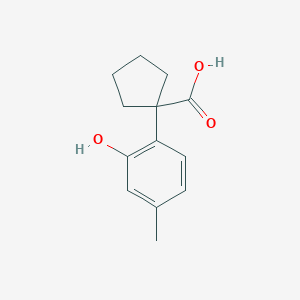
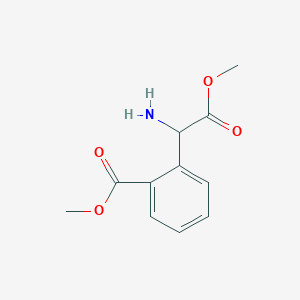
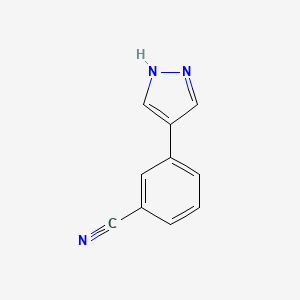

aminehydrochloride](/img/structure/B13588167.png)
